N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Description
This compound is a phosphoramidite-modified nucleoside derivative critical for oligonucleotide synthesis, particularly in therapeutic applications. Structurally, it features:
- A 5'-O-bis(4-methoxyphenyl)-phenylmethoxy (DMTr) protecting group to prevent undesired reactions during solid-phase synthesis .
- A 2-cyanoethoxy-di(isopropylamino)phosphoramidite group at the 3'-hydroxy position, enabling controlled coupling reactions in oligonucleotide chain elongation .
- A 2-methylpropanamide (isobutyryl) group at the N<sup>2</sup> position of the purine base, which stabilizes the guanine residue against depurination .
Its synthesis involves sequential protection/deprotection steps, as detailed in –4 and 6, with typical yields of 40–60% after chromatographic purification. Analytical characterization via HPLC, MS, and NMR confirms >95% purity in most cases .
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H56N7O9P/c1-28(2)41(53)49-44-48-40-37(42(54)50-44)47-27-51(40)43-39(57-9)38(61-62(59-25-13-24-46)52(29(3)4)30(5)6)36(60-43)26-58-45(31-14-11-10-12-15-31,32-16-20-34(55-7)21-17-32)33-18-22-35(56-8)23-19-33/h10-12,14-23,27-30,36,38-39,43H,13,25-26H2,1-9H3,(H2,48,49,50,53,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRDHRZUOZNWDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H56N7O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic molecule with potential biological activities. Its structure incorporates various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its antioxidant, anticancer, and cytotoxic effects, based on diverse research findings.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₄₉H₅₆N₇O₉P |
| Molecular Weight | 917.98 g/mol |
| CAS Number | 128219-82-9 |
| Purity | 98% |
Structural Characteristics
The compound features a purine base linked to a complex side chain that includes methoxy groups, a phosphanyl group, and a cyanoethoxy moiety, which may enhance its biological interactions.
Antioxidant Activity
Research has shown that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives containing methoxyphenyl groups have demonstrated high radical scavenging activity in vitro, assessed through assays such as DPPH . The antioxidant activity is crucial for mitigating oxidative stress in biological systems.
Cytotoxicity and Anticancer Activity
The compound's cytotoxic effects were evaluated against various cancer cell lines. In studies involving human tumor cell lines (RKO, A549, MCF-7, PC-3, and HeLa), significant inhibition of cell viability was observed. For example, one derivative showed approximately 70.23% cellular inhibition in the RKO cell line at a concentration of 100 µM . This suggests potential applications in cancer therapy.
Table: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) | % Inhibition at 100 µM |
|---|---|---|
| RKO | < 1 | 70.23 |
| A549 | < 1 | TBD |
| MCF-7 | < 1 | TBD |
| PC-3 | < 1 | TBD |
| HeLa | < 1 | TBD |
Leishmanicidal Activity
The compound was also assessed for leishmanicidal activity against Leishmania mexicana promastigotes. The results indicated that several derivatives had IC50 values below 1 µM, comparable to established treatments like amphotericin B . This highlights its potential as a therapeutic agent against parasitic infections.
The mechanism underlying the biological activities of this compound may involve multiple pathways:
- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative damage.
- Cytotoxic Mechanism : Inducing apoptosis in cancer cells through various signaling pathways.
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes critical for parasite survival.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to the target molecule:
- Antioxidant Studies : Derivatives with methoxy groups have been shown to outperform ascorbic acid in radical scavenging assays .
- Cytotoxicity Studies : Research indicates that compounds similar to the target molecule exhibit selective toxicity towards cancer cells while sparing normal cells.
- Leishmanicidal Studies : The efficacy against Leishmania species suggests a promising avenue for drug development in tropical diseases .
Comparison with Similar Compounds
C. Structural-Activity Relationships
- Phosphoramidite Group: The 2-cyanoethoxy-di(isopropylamino) configuration ensures optimal reactivity during coupling, while fluorinated variants (e.g., 1404463-20-2) improve target-binding specificity .
- 5'-Protection : DMTr groups are preferred over TBDMS for scalability, though TBDMS offers better stability in prolonged storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
